Benclonidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

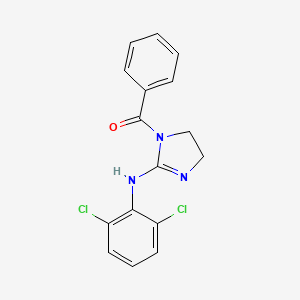

[2-(2,6-dichloroanilino)-4,5-dihydroimidazol-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O/c17-12-7-4-8-13(18)14(12)20-16-19-9-10-21(16)15(22)11-5-2-1-3-6-11/h1-8H,9-10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEMKMZUJKPOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)NC2=C(C=CC=C2Cl)Cl)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206347 | |

| Record name | Benclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57647-79-7 | |

| Record name | Benclonidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057647797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benclonidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENCLONIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1999398A3P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clonidine: A Comprehensive Technical Guide to its Molecular Structure, Chemical Properties, and Biological Activity

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a detailed exploration of the molecular and chemical characteristics of Clonidine, a cornerstone α2-adrenergic agonist with significant clinical applications. Our objective is to furnish a technical resource that delves into its structural attributes, physicochemical properties, mechanism of action, and the analytical methodologies pivotal for its study. This document is structured to provide not just information, but also a deeper understanding of the causality behind its pharmacological profile and the experimental designs used to investigate it.

Part 1: Molecular and Chemical Profile

Molecular Structure

Clonidine is chemically designated as N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine.[1][2][3] Its fundamental structure is characterized by a central imidazoline ring linked to a 2,6-dichlorophenyl moiety via an exocyclic amino group.

The key structural features that dictate its biological activity are:

-

The Imidazoline Ring: This five-membered heterocycle is crucial for its interaction with adrenergic and imidazoline receptors.

-

The 2,6-Dichlorophenyl Moiety: The two chlorine atoms at the ortho positions of the phenyl ring are critical for its α2-adrenergic receptor selectivity and agonist activity. This substitution pattern forces the phenyl ring to adopt a non-coplanar orientation relative to the imidazoline ring, which is a key conformational requirement for potent α2-agonism.

-

The Exocyclic Amino Group: This group, with its basic nitrogen, is involved in the crucial acid-base chemistry of the molecule and its interaction with the receptor binding pocket.

Clonidine exists in tautomeric forms, with the imino form being a significant contributor to its structure.[2] This tautomerism plays a role in its electronic distribution and receptor interactions.

Chemical and Physical Properties

Clonidine is most commonly used as its hydrochloride salt to enhance its solubility and stability.[3][4] The physicochemical properties of Clonidine are summarized in the table below.

| Property | Value | Significance |

| pKa | 8.0 | Influences the ionization state at physiological pH, impacting receptor binding and membrane permeability.[5] |

| logP | ~1.59 | Indicates moderate lipophilicity, allowing for effective penetration of the blood-brain barrier to exert its central effects.[6] |

| Solubility | Soluble in water and alcohol.[3] | The hydrochloride salt is a white, crystalline substance that is readily soluble, facilitating its formulation into various dosage forms.[3] |

Its ability to cross the blood-brain barrier is a cornerstone of its therapeutic efficacy, as its primary site of action is within the central nervous system.[6][7]

Synthesis of Clonidine

The synthesis of Clonidine typically involves a multi-step process. A common and illustrative synthetic route is outlined below. The rationale for this pathway lies in the sequential construction of the key structural components, culminating in the formation of the final imidazoline ring system.

Experimental Protocol: Synthesis of Clonidine

-

Step 1: Formation of 2,6-Dichlorophenylthiourea.

-

Reaction: 2,6-dichloroaniline is reacted with ammonium thiocyanate.

-

Rationale: This step introduces the thiourea functional group, which will serve as a precursor to the guanidino group in the final product.

-

-

Step 2: S-methylation to form S-Methylthiouronium Salt.

-

Reaction: The resulting thiourea is treated with methyl iodide.

-

Rationale: The S-methylation creates a good leaving group (methyl mercaptan), which facilitates the subsequent cyclization step.

-

-

Step 3: Cyclization with Ethylenediamine.

-

Reaction: The S-methylthiouronium salt is reacted with ethylenediamine.

-

Rationale: This is the key cyclization step where the ethylenediamine displaces the methyl mercaptan group to form the five-membered imidazoline ring, yielding Clonidine.[8]

-

Caption: Synthetic workflow for Clonidine.

Part 2: Mechanism of Action and Pharmacology

Primary Mechanism: α2-Adrenergic Agonism

Clonidine exerts its primary pharmacological effects by acting as an agonist at α2-adrenergic receptors.[1][2][6] It is non-selective, binding to all three subtypes (α2A, α2B, and α2C).[1] The antihypertensive effects are primarily mediated by its action on α2A receptors in the brainstem.[5]

Its mechanism involves the stimulation of presynaptic α2-autoreceptors on noradrenergic neurons.[7] This activation mimics the effect of norepinephrine, triggering a negative feedback loop that inhibits further norepinephrine release into the synaptic cleft.[5] This reduction in sympathetic outflow from the central nervous system leads to decreased peripheral vascular resistance, heart rate, and blood pressure.[3][4]

The intracellular signaling cascade initiated by Clonidine binding to α2-adrenergic receptors is mediated by inhibitory G-proteins (Gi).[7] This leads to:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Modulation of Ion Channels: Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels causes membrane hyperpolarization, while inhibition of voltage-gated calcium channels reduces calcium influx. Both of these actions decrease neuronal excitability and neurotransmitter release.

Caption: Clonidine's α2-adrenergic signaling pathway.

Role of Imidazoline Receptors

In addition to its action on α2-adrenergic receptors, Clonidine also binds to imidazoline receptors (I1-receptors), particularly in the brainstem.[1][5] The activation of these receptors is also thought to contribute to the reduction in sympathetic outflow and blood pressure.[1] While the precise contribution of I1-receptor agonism to the overall therapeutic effect of Clonidine is still a subject of research, it is considered a significant aspect of its pharmacology.

Structure-Activity Relationship (SAR)

The pharmacological profile of Clonidine is tightly linked to its specific molecular structure. Key SAR insights include:

-

Dichlorophenyl Ring: The presence and position of the chlorine atoms are critical. Moving the chlorine atoms to other positions or replacing them with other halogens significantly reduces α2-agonist activity.

-

Imidazoline Ring: The integrity of this ring is essential for high affinity. Opening the ring or altering its size diminishes activity.

-

Bridging Group: The exocyclic amino group provides a crucial link between the two main pharmacophores. Modifications to this bridge can alter selectivity and potency.

| Structural Modification | Effect on Activity |

| Removal of one or both chlorine atoms | Significant loss of α2-agonist activity. |

| Substitution on the imidazoline ring | Generally leads to a decrease in potency. |

| Replacement of the imidazoline ring with other heterocycles | Can alter the selectivity profile, with some analogs showing higher affinity for imidazoline receptors. |

Part 3: Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Clonidine exhibits favorable pharmacokinetic properties for its clinical use. It is well-absorbed orally and distributes extensively throughout the body, including the central nervous system.[5][6]

| Pharmacokinetic Parameter | Value |

| Bioavailability (Oral) | 70-80%[1][5][9] |

| Time to Peak Plasma Concentration | 1-3 hours[9] |

| Volume of Distribution (Vd) | 2.1 L/kg[5][6][7] |

| Plasma Protein Binding | 20-40%[1][6] |

| Elimination Half-life | 12-16 hours (prolonged in renal impairment)[1][9] |

Metabolism

Approximately 50% of an absorbed dose of Clonidine is metabolized in the liver.[9] The primary metabolic pathway is hydroxylation of the phenyl ring.

-

Key Metabolizing Enzyme: Cytochrome P450 2D6 (CYP2D6) is the main enzyme responsible for Clonidine metabolism.[1][7]

-

Major Metabolite: The main metabolite is 4-hydroxyclonidine.[1] While this metabolite retains some α2A agonist activity, it is less lipophilic than the parent compound and does not readily cross the blood-brain barrier, thus contributing minimally to the central effects of Clonidine.[1]

The remaining 40-60% of the drug is excreted unchanged in the urine.[6][7][9]

Part 4: Analytical Methodologies

Overview of Analytical Techniques

A variety of analytical methods have been developed for the quantification of Clonidine in pharmaceutical formulations and biological matrices. These include:

-

High-Performance Liquid Chromatography (HPLC): Widely used due to its robustness, precision, and accessibility.[10][11][12]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, making it the gold standard for bioanalytical applications, especially for pharmacokinetic studies where low concentrations are expected.[12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another highly sensitive and specific method, though it may require derivatization of the analyte.[12]

-

Spectrophotometry and Potentiometry: Used for quantification in pharmaceutical preparations, but generally lack the sensitivity and selectivity for bioanalysis.[11][12]

Detailed Protocol: Quantification of Clonidine by High-Performance Liquid Chromatography (HPLC)

This section provides a detailed protocol for a validated reversed-phase HPLC method with UV detection, suitable for the quantification of Clonidine hydrochloride in pharmaceutical solutions.

Experimental Protocol: HPLC-UV Quantification of Clonidine

-

Instrumentation and Reagents:

-

HPLC System: A liquid chromatograph equipped with a UV detector, pump, and autosampler.

-

Column: Prontosil 120-5 C18 AQ, 5 µm, 2 mm x 75 mm.

-

Mobile Phase A: 5% acetonitrile and 95% buffer solution (e.g., 0.2 M lithium perchlorate with perchloric acid).

-

Mobile Phase B: 100% acetonitrile.

-

Standard Solution: A certified reference standard of Clonidine hydrochloride.

-

-

Chromatographic Conditions:

-

Elution Mode: Gradient elution from 100% A to 100% B over 40 minutes.

-

Flow Rate: 100 µl/min.

-

Injection Volume: 4 µl.

-

Column Temperature: 37-40°C.

-

UV Detection Wavelength: 220 nm (or a range from 210-240 nm).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Clonidine-containing sample in the mobile phase to achieve a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Method Validation (Self-Validating System):

-

Linearity: Prepare a series of standard solutions of known concentrations and inject them to construct a calibration curve. The correlation coefficient (R²) should be ≥ 0.99.[10]

-

Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations. The accuracy (as percent recovery) and precision (as relative standard deviation) should be within acceptable limits (e.g., ±15%).

-

Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision. For this method, an LOQ of 5.0 µg/ml has been reported.[10]

-

Limit of Detection (LOD): Determine the lowest concentration that can be reliably detected.

-

Specificity: Analyze a blank sample (matrix without Clonidine) to ensure no interfering peaks are present at the retention time of Clonidine.

-

Rationale for Experimental Choices:

-

C18 Column: The non-polar stationary phase is well-suited for retaining the moderately lipophilic Clonidine molecule.

-

Acetonitrile/Buffer Mobile Phase: The use of an organic modifier (acetonitrile) and a buffered aqueous phase allows for the fine-tuning of the retention and peak shape of the basic Clonidine analyte.

-

Gradient Elution: This is employed to ensure the efficient elution of Clonidine while also cleaning the column of any more strongly retained impurities.

Caption: Workflow for HPLC quantification of Clonidine.

Conclusion

Clonidine remains a molecule of significant interest due to its potent and centrally mediated pharmacological effects. Its molecular structure, with the key 2,6-dichlorophenyl and imidazoline moieties, is finely tuned for high-affinity agonism at α2-adrenergic receptors. A thorough understanding of its chemical properties, mechanism of action, pharmacokinetic profile, and the analytical methods used for its quantification is essential for researchers and drug development professionals. This guide has provided a comprehensive overview of these critical aspects, offering both foundational knowledge and practical insights into the study of this important therapeutic agent. Future research may continue to explore the subtleties of its interaction with imidazoline receptors and the development of analogs with improved selectivity and side-effect profiles.

References

-

Wikipedia. Clonidine. [Link]

-

Deranged Physiology. Clonidine. [Link]

-

PubChem. Clonidine. National Institutes of Health. [Link]

-

StatPearls. Clonidine. NCBI Bookshelf. [Link]

-

LITFL. Clonidine. [Link]

-

Gpatindia. CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Mayo Clinic. Clonidine (Oral Route). [Link]

-

Drugs.com. Clonidine: Package Insert / Prescribing Information. [Link]

-

Cleveland Clinic. Clonidine (Catapres). [Link]

-

SciSpace. Identification and quantitative determination of clonidine by HPLC method. [Link]

-

PubChem. Clonidine Hydrochloride. National Institutes of Health. [Link]

-

ResearchGate. (PDF) Identification and quantitative determination of clonidine by HPLC method. [Link]

-

Journal of Food and Drug Analysis. Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. [Link]

-

U.S. Food and Drug Administration. Catapres®. [Link]

-

PubMed Central. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study. [Link]

-

ResearchGate. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. [Link]

Sources

- 1. Clonidine - Wikipedia [en.wikipedia.org]

- 2. Clonidine | C9H9Cl2N3 | CID 2803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. Clonidine Hydrochloride | C9H10Cl3N3 | CID 20179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. litfl.com [litfl.com]

- 8. CLONIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. scispace.com [scispace.com]

- 11. jfda-online.com [jfda-online.com]

- 12. Development and Validation of an HPLC-UV Detection Assay for the Determination of Clonidine in Mouse Plasma and Its Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ajmb.org [ajmb.org]

An In-depth Technical Guide to the Discovery and Synthesis of 2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrochloride (Clonidine Hydrochloride)

This guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of 2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrochloride, widely known as clonidine hydrochloride. It is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details and insights into the causality behind experimental choices.

Introduction: A Serendipitous Journey from Nasal Decongestant to Antihypertensive Agent

Clonidine, an imidazoline derivative, was initially developed in the 1960s by Boehringer Ingelheim with the intent of creating a nasal decongestant due to its vasoconstrictive properties.[1] However, during early clinical studies, a significant and unexpected side effect was observed: a marked decrease in blood pressure (hypotension), along with bradycardia and sedation.[1] This serendipitous discovery shifted the therapeutic focus of clonidine, leading to its development and eventual introduction in 1966 as a potent antihypertensive medication.[1][2][3]

Beyond its primary use in treating hypertension, clonidine's unique pharmacological profile has led to a wide range of clinical applications. It is also utilized for attention-deficit/hyperactivity disorder (ADHD), managing tics associated with Tourette syndrome, and as an adjunctive therapy for severe cancer-related pain.[4][5] Furthermore, it has found off-label use in the management of drug withdrawal symptoms (from opioids, alcohol, and nicotine), menopausal flushing, and certain pain conditions.[2][5]

The chemical name for clonidine is 2-((2,6-dichlorophenyl) amino)-2-imidazoline hydrochloride.[4] It is a centrally acting alpha-2 adrenergic agonist and an imidazoline receptor agonist.[4][5][6]

Mechanism of Action: A Dual-Pronged Approach to Sympathetic Outflow Reduction

Clonidine's primary therapeutic effects are mediated through its interaction with the central nervous system, specifically by reducing sympathetic outflow.[4][7] This is achieved through a dual mechanism involving both alpha-2 adrenergic and imidazoline receptors.

2.1. Alpha-2 Adrenergic Agonism:

Clonidine is a potent partial agonist of all three subtypes of α2-adrenergic receptors (α2A, α2B, and α2C).[5][8] The antihypertensive effect is primarily attributed to its action on α2A receptors located in the brainstem, particularly in the nucleus tractus solitarii.[4][8] Activation of these presynaptic autoreceptors inhibits the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[7][8] This reduction in norepinephrine leads to decreased sympathetic tone, resulting in lower heart rate, reduced peripheral vascular resistance, and consequently, a drop in blood pressure.[5][7]

2.2. Imidazoline Receptor Agonism:

In addition to its effects on α2-adrenergic receptors, clonidine also binds to imidazoline I1 receptors in the brainstem.[5] The activation of these receptors is also thought to contribute to the reduction in sympathetic outflow and the overall antihypertensive effect.[8] The analgesic and sedating properties of clonidine are likely mediated by a combination of its effects on α2C receptors and imidazoline receptors.[8]

The following diagram illustrates the signaling pathway of clonidine's mechanism of action:

Caption: Clonidine's dual mechanism of action on central α2-adrenergic and imidazoline receptors.

Synthesis of Clonidine Hydrochloride: A Technical Perspective

The synthesis of clonidine hydrochloride typically starts from 2,6-dichloroaniline. Several synthetic routes have been developed and patented, each with its own advantages in terms of yield, purity, and industrial scalability. Below are detailed protocols for two common methods.

3.1. Method 1: Synthesis via 1-Acetyl-2-imidazolidone

This method involves the condensation of 2,6-dichloroaniline with 1-acetyl-2-imidazolidone in the presence of phosphorus oxychloride, followed by deacetylation.

Experimental Protocol:

-

Step 1: Condensation:

-

A mixture of 144.3 g of 1-acetyl-2-imidazolidone and 165.9 g of 2,6-dichloroaniline is prepared in 1450 ml of phosphorus oxychloride.[9]

-

The mixture is heated to 79 ± 1 °C and maintained at this temperature for 8 hours with continuous stirring.[9]

-

Rationale: Phosphorus oxychloride acts as both a solvent and a dehydrating agent, facilitating the condensation reaction. The specific temperature and time are optimized for maximum conversion to the intermediate, 1-acetyl-2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrochloride.

-

-

Step 2: Work-up and Deacetylation:

-

After the reaction is complete, excess phosphorus oxychloride (approximately 1300 ml) is distilled off from the reaction flask.[9]

-

The residue is cooled to 10-15 °C, and 1400 ml of methanol is carefully added.[9]

-

The resulting solution is boiled for 6 hours.[9] This step serves to remove the acetyl group.

-

Rationale: The methanolic work-up not only facilitates the deacetylation but also helps in the subsequent isolation of the product.

-

-

Step 3: Isolation and Purification:

-

The solution is cooled to room temperature, and 100 ml of concentrated (33-36%) hydrochloric acid is added.[9]

-

Approximately 800 ml of methanol is distilled off under reduced pressure, and the residue is cooled to 5-10 °C.[9]

-

After 1.5-2 hours, the precipitated product is collected by filtration, washed with ethanol (2 x 60 ml), and dried.[9]

-

The yield of 2-((2,6-dichlorophenyl)amino)-2-imidazoline hydrochloride is approximately 221.5 g (81%).[9]

-

The following diagram illustrates the synthesis pathway for Method 1:

Caption: Synthesis of Clonidine Hydrochloride via 1-Acetyl-2-imidazolidone.

3.2. Method 2: One-Pot Synthesis via N-(2,6-dichlorophenyl)formamide

This improved process involves the preparation of N-(2,6-dichlorophenyl)formamide, followed by a one-pot reaction to form clonidine hydrochloride without isolating the intermediates.[10]

Experimental Protocol:

-

Step 1: Preparation of N-(2,6-dichlorophenyl)formamide:

-

100 g of 2,6-dichloroaniline is heated in a mixture of 175 ml of acetic anhydride and 52 ml of formic acid at 30-80°C for 1-10 hours.[10]

-

After the reaction, 600 ml of water is added, and the solid product is filtered, washed with water (400 ml) and then with dichloromethane (200 ml).[10]

-

The material is dried at 40-80°C to yield N-(2,6-dichlorophenyl)formamide.[10]

-

Rationale: This step efficiently formylates the starting aniline, which is a key precursor for the subsequent cyclization.

-

-

Step 2: One-Pot Conversion to Clonidine Hydrochloride:

-

N-(2,6-dichlorophenyl)formamide is reacted with sulfuryl chloride in the presence of thionyl chloride to form 2,6-dichlorophenylisocyanide dichloride. This intermediate is not isolated.[10]

-

The unisolated 2,6-dichlorophenylisocyanide dichloride is then cyclized with ethylenediamine in an inert solvent like dichloromethane to yield 2-(2,6-dichlorophenylamino)-1,3-diazacyclopentene-(2) (clonidine free base).[10]

-

The unisolated clonidine free base is then treated with an alcoholic hydrochloride solution (e.g., isopropanolic HCl).[10]

-

The reaction mass is cooled, and the precipitated clonidine hydrochloride is filtered, washed with dichloromethane, and dried at 40-80°C.[10]

-

Rationale: The one-pot nature of this synthesis is advantageous for industrial-scale production as it reduces the number of isolation and purification steps, thereby saving time and resources.

-

The following diagram illustrates the synthesis pathway for Method 2:

Caption: One-Pot Synthesis of Clonidine Hydrochloride via N-(2,6-dichlorophenyl)formamide.

Physicochemical Properties and Characterization

| Property | Value |

| Chemical Formula | C₉H₁₀Cl₃N₃ |

| Molecular Weight | 266.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 308-310 °C[11] |

| Solubility | Soluble in water and ethanol |

| CAS Number | 4205-91-8 |

Characterization Data: While specific spectroscopic data can vary slightly based on the instrumentation and conditions, typical characterization would involve:

-

¹H NMR: To confirm the presence and connectivity of protons in the molecule.

-

¹³C NMR: To identify the carbon skeleton.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups such as N-H and C-N bonds.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

The discovery and development of clonidine hydrochloride represent a classic example of serendipity in pharmaceutical research. Its journey from a potential nasal decongestant to a widely used antihypertensive and versatile therapeutic agent underscores the importance of keen observation in clinical studies. The synthesis of clonidine has evolved to include efficient and scalable methods, making this important medication readily available. A thorough understanding of its dual mechanism of action, involving both α2-adrenergic and imidazoline receptors, is crucial for appreciating its diverse pharmacological effects and for the development of future centrally acting therapeutic agents. This guide has provided a detailed technical overview to aid researchers and professionals in their understanding and application of this significant molecule.

References

- Deranged Physiology. (2024, February 24). Clonidine.

- StatPearls. (2025, December 13). Clonidine. NCBI Bookshelf.

- Wikipedia. (n.d.). Clonidine.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Clonidine Hydrochloride?.

- LITFL. (2025, May 5). Clonidine.

- ResearchGate. (2025, August 6). A historical perspective: Development of clonidine.

- University of Wisconsin. (n.d.). Clonidine - pharmacology 2000.

- Google Patents. (n.d.). RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride.

- Quick Company. (n.d.).

- Google Patents. (n.d.). RU2652125C1 - Method of producing 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride.

- Patsnap Eureka. (n.d.). Method for preparing clonidine hydrochloride.

- PMC. (n.d.). A historical perspective on clonidine as an alpha-2A receptor agonist in the treatment of addictive behaviors: Focus on opioid dependence.

- Patsnap Synapse. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A historical perspective on clonidine as an alpha-2A receptor agonist in the treatment of addictive behaviors: Focus on opioid dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clonidine Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Clonidine - Wikipedia [en.wikipedia.org]

- 6. litfl.com [litfl.com]

- 7. What is the mechanism of Clonidine Hydrochloride? [synapse.patsnap.com]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride - Google Patents [patents.google.com]

- 10. An Improved Process For The Preparation Of Clonidine Hydrochloride [quickcompany.in]

- 11. RU2652125C1 - Method of producing 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Imidazoline Receptor Binding Affinity of Clonidine

This guide provides a comprehensive technical overview of the binding affinity of clonidine for imidazoline receptors. It is intended for researchers, scientists, and drug development professionals engaged in pharmacology and related fields. We will explore the nuances of imidazoline receptor subtypes, the methodologies for quantifying binding affinity, and the functional consequences of these molecular interactions.

Section 1: The Interplay of Clonidine with Imidazoline and α2-Adrenergic Receptors

Clonidine, an imidazoline derivative, is a well-established antihypertensive agent.[1][2] Its therapeutic effects have historically been attributed to its activity as a central α2-adrenergic receptor agonist, which leads to a reduction in sympathetic outflow from the central nervous system.[1][2][3] However, a significant body of research has revealed that clonidine also binds with high affinity to a distinct class of receptors known as imidazoline receptors.[2][3][4][5]

This dual binding profile is a critical aspect of clonidine's pharmacology. While its interaction with α2-adrenergic receptors is undeniable and contributes to both its therapeutic action and side effects like sedation and dry mouth, its affinity for imidazoline receptors, particularly the I1 subtype, is now understood to be a key mechanism for its antihypertensive effects.[4][6] This has led to the development of second-generation antihypertensives, such as moxonidine and rilmenidine, which exhibit greater selectivity for I1 imidazoline receptors over α2-adrenoceptors, thereby offering a more favorable side-effect profile.[4]

The debate over the primary mediator of clonidine's hypotensive action—α2-adrenergic versus I1-imidazoline receptors—has been a long-standing topic in pharmacology. Evidence suggests that both receptor systems play a role, with the central hypothesis being that activation of I1 receptors in the rostral ventrolateral medulla (RVLM) of the brainstem is a major contributor to the sympathoinhibitory effects of clonidine.[3][5][7]

Section 2: A Closer Look at Imidazoline Receptor Subtypes

Imidazoline receptors are classified into three main subtypes, each with distinct localizations and functions.[6]

-

I1-Imidazoline Receptors: These receptors are primarily located on the plasma membrane and are implicated in the central regulation of blood pressure.[6] The antihypertensive effects of clonidine and related drugs are largely mediated through the activation of I1 receptors in the brainstem.[6]

-

I2-Imidazoline Receptors: These receptors are found on the outer mitochondrial membrane and are associated with various neurological and psychiatric conditions.[6] Their exact physiological role is still under investigation.

-

I3-Imidazoline Receptors: This subtype is involved in the regulation of insulin secretion from pancreatic beta cells.[6]

Clonidine is a prototypical ligand for the I1 imidazoline receptor.[4] This guide will focus primarily on the interaction of clonidine with the I1 subtype due to its therapeutic relevance.

Caption: Overview of Imidazoline Receptor Subtypes and Their Functions.

Section 3: Quantifying Molecular Interactions: The Principles of Binding Affinity

Binding affinity is a measure of the strength of the interaction between a ligand (e.g., clonidine) and its receptor. It is a cornerstone of pharmacology, providing a quantitative basis for understanding drug action. The key parameters used to describe binding affinity are:

-

Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-receptor complex. It is defined as the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.

-

Inhibition Constant (Ki): In competitive binding assays, the Ki is the inhibition constant for a test ligand. It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. Like Kd, a lower Ki value signifies higher affinity.

-

IC50: This is the concentration of an unlabeled drug that is required to displace 50% of the specifically bound radioligand. The IC50 value is experimentally determined and can be converted to a Ki value using the Cheng-Prusoff equation.[8][9][10]

The Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

-

Ki is the inhibition constant of the unlabeled drug.

-

IC50 is the functional strength of the inhibitor.

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand.

This equation is fundamental for accurately determining the binding affinity of unlabeled compounds like clonidine in competitive binding assays.[8][10]

Section 4: Experimental Determination of Binding Affinity: A Methodological Deep Dive

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for a specific receptor.[11] These assays involve the use of a radiolabeled ligand (a ligand containing a radioactive isotope, such as tritium [³H]) that binds to the receptor of interest.

Workflow for Radioligand Binding Assay

The general workflow for a competitive radioligand binding assay to determine the affinity of clonidine for imidazoline receptors is as follows:

Caption: General Workflow for a Competitive Radioligand Binding Assay.

Detailed Step-by-Step Protocol: Competitive Binding Assay

This protocol provides a detailed methodology for determining the Ki of clonidine for I1-imidazoline receptors using [³H]-p-aminoclonidine as the radioligand and membrane preparations from bovine rostral ventrolateral medulla (RVLM), a region rich in I1 receptors.

Part A: Membrane Preparation

-

Rationale: To isolate the cell membranes containing the imidazoline receptors from other cellular components.

-

Tissue Dissection: Dissect the RVLM from fresh bovine brainstem on ice.

-

Homogenization: Homogenize the tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[12]

-

Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove large debris.[12]

-

Pelleting Membranes: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 20 minutes) to pellet the membranes.[12][13]

-

Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash the membranes.[12]

-

Final Resuspension and Storage: Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose) and store in aliquots at -80°C.[12][13]

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.[12]

Part B: Binding Assay

-

Rationale: To measure the displacement of a specific radioligand by unlabeled clonidine in a concentration-dependent manner.

-

Assay Setup: Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[12]

-

Component Addition: To each well, add the following in order:

-

150 µL of the membrane preparation (typically 50-120 µg of protein).[12]

-

50 µL of unlabeled clonidine at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) or buffer for total binding.

-

For non-specific binding (NSB) wells, add a high concentration of a competing ligand (e.g., 10 µM phentolamine).

-

50 µL of [³H]-p-aminoclonidine at a fixed concentration (typically near its Kd).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[12]

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[12]

-

Washing: Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[12]

Part C: Data Analysis

-

Rationale: To derive the binding affinity parameters (IC50 and Ki) from the raw data.

-

Calculate Specific Binding: For each concentration of clonidine, calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the clonidine concentration. This will generate a sigmoidal dose-response curve.

-

Determine IC50: Use non-linear regression analysis software (e.g., Prism) to fit the data and determine the IC50 value.[12]

-

Calculate Ki: Use the Cheng-Prusoff equation to convert the IC50 value to the Ki value.[8][10]

Section 5: Binding Affinity Profile of Clonidine

Numerous studies have characterized the binding affinity of clonidine for imidazoline receptors. The reported values can vary depending on the specific tissue, radioligand, and experimental conditions used. However, a consistent finding is that clonidine exhibits high affinity for I1-imidazoline sites, typically in the low nanomolar range.

| Receptor Subtype | Ligand/Radioligand | Tissue/Cell Line | Binding Affinity (Kd/Ki) | Reference |

| I1-Imidazoline | Clonidine vs. [³H]-p-aminoclonidine | Bovine RVLM | Ki: 17 ± 2 nM | [4] |

| I1-Imidazoline | Clonidine vs. [³H]-clonidine | Bovine RVLM | Ki: 17 ± 4 nM | [4] |

| I1-Imidazoline | [³H]-clonidine | Canine Prostate | Kd: 4 ± 1 nM | [14] |

| Non-adrenergic sites | [³H]-p-aminoclonidine | Rat Striatum | Kd: 3.09 ± 0.59 nM | [15] |

| Non-adrenergic sites | [³H]-p-aminoclonidine | Rat Hippocampus | Kd: 2.23 ± 0.29 nM | [15] |

| α2-Adrenergic | Clonidine | Various | High Affinity | [4] |

Note: RVLM = Rostral Ventrolateral Medulla

Section 6: Functional Consequences: Downstream Signaling Pathways

The binding of clonidine to the I1-imidazoline receptor initiates a cascade of intracellular signaling events that are distinct from those activated by α2-adrenergic receptors. While α2-receptors are typically coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP), I1-imidazoline receptors appear to utilize a different pathway.

Evidence suggests that I1-imidazoline receptor activation is coupled to the hydrolysis of choline phospholipids through the activation of phosphatidylcholine-selective phospholipase C (PC-PLC).[16] This enzymatic activity leads to the generation of the second messenger diacylglycerol (DAG).[4][16]

Caption: I1-Imidazoline Receptor Signaling Pathway Activated by Clonidine.

Protocol for a Functional Assay: Measurement of DAG Production

To provide a functional correlate to the binding data, one can measure the production of a downstream second messenger, such as DAG.

Part A: Cell Culture and Treatment

-

Cell Line: Utilize a cell line that endogenously expresses I1-imidazoline receptors but lacks α2-adrenergic receptors, such as PC12 pheochromocytoma cells, to ensure specificity of the response.[4]

-

Culture: Culture the cells under standard conditions until they reach the desired confluency.

-

Treatment: Treat the cells with varying concentrations of clonidine for a short duration (e.g., 5-15 minutes) to stimulate DAG production. Include a vehicle control and a positive control if available.

Part B: DAG Quantification

-

Lipid Extraction: After treatment, terminate the reaction and perform a lipid extraction using a method such as the Bligh and Dyer technique.

-

Quantification: Measure the amount of DAG in the lipid extracts. This can be accomplished using various methods, including:

-

Enzymatic assays: Commercially available kits that use DAG kinase to phosphorylate DAG, with the product being detected colorimetrically or fluorometrically.

-

Mass Spectrometry: A highly sensitive and specific method for quantifying different lipid species, including DAG.

-

-

Data Analysis: Plot the measured DAG levels against the concentration of clonidine to generate a dose-response curve. This will allow for the determination of parameters such as the EC50 (the concentration of clonidine that produces 50% of the maximal response).

Section 7: Conclusion and Future Directions

Clonidine's interaction with imidazoline receptors is a testament to the complexity of drug-receptor pharmacology. Its high-affinity binding to the I1-imidazoline subtype is a crucial component of its therapeutic mechanism for hypertension. The methodologies outlined in this guide, from radioligand binding assays to functional second messenger analysis, provide a robust framework for researchers to investigate these interactions with precision.

Future research in this area will likely focus on elucidating the precise molecular structure of the I1-imidazoline receptor, which remains to be fully characterized. A deeper understanding of the downstream signaling pathways and their integration with other cellular processes will also be critical. For drug development professionals, the continued exploration of ligands with high selectivity for the I1 receptor over the α2-adrenergic receptor holds the promise of developing novel antihypertensive agents with improved efficacy and reduced side effects.

References

-

Ernsberger, P. (2000). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension, 18(Suppl 1), S11-S22. [Link]

-

Goyal, R., & Jialal, I. (2023). Clonidine. In StatPearls. StatPearls Publishing. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Musgrave, I. F., & van der Zypp, A. (1996). Clonidine and ST-91 May Activate Imidazoline Binding Sites in the Heart to Release Atrial Natriuretic Peptide. Journal of Cardiovascular Pharmacology, 27(5), 684-690. [Link]

-

Ordway, G. A., et al. (2000). Autoradiographic comparison of [3H]-clonidine binding to non-adrenergic sites and alpha(2)-adrenoceptors in human brain. Neuropsychopharmacology, 23(5), 533-543. [Link]

-

Zhang, L., et al. (2006). Involvement of phosphatidylcholine-selective phospholipase C in activation of mitogen-activated protein kinase pathways in imidazoline receptor antisera-selected protein. Journal of Neurochemistry, 99(1), 269-278. [Link]

-

Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

-

Hulme, E. C., & Trevethick, M. A. (2010). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology, 615, 23-48. [Link]

-

Wikipedia. (2023). G protein-coupled receptor. Retrieved from [Link]

-

Lin, C. H., et al. (2001). Hypotensive and sedative effects of clonidine injected into the rostral ventrolateral medulla of conscious rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 281(5), R1439-R1447. [Link]

-

Piletz, J. E., et al. (1998). Identification, localization and functional analysis of imidazoline and alpha adrenergic receptors in canine prostate. The Journal of Urology, 160(4), 1542-1546. [Link]

-

Yablonsky, F., & Dausse, J. P. (1987). Binding of [3H]p-aminoclonidine to two sites, alpha 2-adrenoceptors and imidazoline binding sites. European Journal of Pharmacology, 139(2), 175-181. [Link]

-

Casadó, V., et al. (2012). Analysis of functional selectivity through G protein-dependent and -independent signaling pathways at the adrenergic α(2C) receptor. Biochemical Pharmacology, 84(8), 1058-1069. [Link]

-

Chem Help ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

-

Goldstein, B., & Wofsy, C. (1996). Interpretation of Scatchard plots for aggregating receptor systems. Biophysical Journal, 70(3), 1282-1293. [Link]

-

ResearchGate. (n.d.). Radioligand binding methods for membrane preparations and intact cells. Retrieved from [Link]

-

Bricca, G., et al. (1994). Human brain imidazoline receptors: Further characterization with [3H]clonidine. European Journal of Pharmacology-Molecular Pharmacology Section, 266(1), 25-33. [Link]

-

Biology LibreTexts. (2023, August 31). 8.4: G-protein Coupled Receptors (GPCRs). Retrieved from [Link]

-

Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. British Journal of Pharmacology, 108(4), 863-870. [Link]

-

NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

-

Wikipedia. (2023). Phospholipase C. Retrieved from [Link]

-

Ernsberger, P., et al. (1990). Role of imidazole receptors in the vasodepressor response to clonidine analogs in the rostral ventrolateral medulla. Journal of Pharmacology and Experimental Therapeutics, 253(1), 408-418. [Link]

-

Nonstop Neuron. (2021, July 19). Phospholipase C - IP3, DAG Pathway || Gq protein pathway [Video]. YouTube. [Link]

-

University of Strathclyde. (n.d.). Receptor binding techniques: saturation (equilibrium) analysis. Retrieved from [Link]

-

Bousquet, P., et al. (1984). Ventrolateral medullary pressor area: site of hypotensive action of clonidine. Nature, 311(5985), 460-462. [Link]

-

Deranged Physiology. (2024, February 24). Clonidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic diagram of GPCRs signaling steps. Retrieved from [Link]

-

ResearchGate. (n.d.). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. Retrieved from [Link]

-

De-Maw, Chuang. (1983). Tissue slices in radioligand binding assays: studies in brain, pineal and muscle. Life Sciences, 33(21), 2049-2057. [Link]

-

Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]

-

GraphPad. (n.d.). Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

-

Wikipedia. (2023). Imidazoline receptor. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 8). B1. Binding of a Single Ligand. Retrieved from [Link]

-

Yamaguchi, T., et al. (1995). Differential effects of [3H]nemonapride and [3H]spiperone binding on human dopamine D4 receptors. Neuroscience Letters, 186(2-3), 145-148. [Link]

-

Biotech Review. (2011, August 18). Phospholipase C | IP3 & DAG [Video]. YouTube. [Link]

-

Regunathan, S., & Reis, D. J. (1993). Effects of clonidine and other imidazole-receptor binding agents on second messenger systems and calcium influx in bovine adrenal chromaffin cells. Biochemical Pharmacology, 45(6), 1321-1327. [Link]

-

Ernsberger, P. (2000). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension, 18(Suppl 1), S11-S22. [Link]

-

Vanderbilt University. (n.d.). Biomolecular Ligand-Receptor Binding Studies: Theory, Practice, and Analysis. Retrieved from [Link]

-

Cocco, L., et al. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. International Journal of Molecular Sciences, 24(15), 12053. [Link]

-

Wu, Y., et al. (2014). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Journal of Proteome Research, 13(3), 1438-1446. [Link]

-

May, L. T., & Hill, S. J. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

Sources

- 1. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of imidazole receptors in the vasodepressor response to clonidine analogs in the rostral ventrolateral medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Imidazoline receptor - Wikipedia [en.wikipedia.org]

- 7. PlumX [plu.mx]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 9. youtube.com [youtube.com]

- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. Identification, localization and functional analysis of imidazoline and alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Binding of [3H]p-aminoclonidine to two sites, alpha 2-adrenoceptors and imidazoline binding sites: distribution of imidazoline binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and pharmacodynamics of Clonidine in animal models

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Clonidine in Animal Models

Executive Summary

Clonidine, a potent α2-adrenergic agonist, serves as a cornerstone for research into centrally-mediated antihypertensive mechanisms and as a reference compound in the development of novel therapeutics. A comprehensive understanding of its behavior in preclinical animal models is paramount for the accurate interpretation of experimental data and its translation to clinical applications. This guide provides a detailed exploration of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of clonidine across various animal species. It moves beyond a simple recitation of facts to explain the causal relationships behind its absorption, distribution, metabolism, and excretion (ADME) profiles and links these parameters to its physiological effects. We present field-proven experimental protocols, data interpretation frameworks, and visualizations to equip researchers with the necessary tools for rigorous preclinical evaluation.

Introduction: The Preclinical Significance of Clonidine

Clonidine's primary mechanism of action involves the stimulation of α2-adrenergic receptors in the brainstem, which reduces sympathetic outflow from the central nervous system (CNS)[1][2]. This central action leads to decreases in peripheral resistance, heart rate, and blood pressure, making it a valuable tool for studying cardiovascular regulation[1]. In animal models, clonidine is not only used to investigate hypertension but also to explore its sedative, analgesic, and anxiolytic properties, and its potential in treating conditions like ADHD and withdrawal syndromes[2][3][4]. Understanding its species-specific PK/PD profiles is critical, as these can significantly influence experimental outcomes and the selection of appropriate animal models for specific research questions.

Pharmacokinetic Profile of Clonidine in Animal Models

The disposition of clonidine in the body is characterized by high lipid solubility, rapid distribution into tissues, and species-dependent metabolism and elimination pathways[5][6]. Its pharmacokinetics can be described by a two-compartment open model in species like rats and cats[5].

Absorption

Clonidine is well-absorbed after oral administration, with a bioavailability reported to be between 70-80% with minimal first-pass metabolism[6]. This facilitates straightforward oral dosing in preclinical studies.

Distribution

Clonidine's lipophilic nature results in a large volume of distribution (Vd), approximately 2.1 L/kg, and effortless distribution into tissues, including the CNS[6][7]. This is a key attribute underlying its central mechanism of action.

-

Central Nervous System Penetration: Studies in rats have shown that clonidine rapidly penetrates tissues, with brain concentrations reaching about 1.7 times higher than blood levels, making the brain an indistinguishable part of the central compartment[5]. At the peak of its hypotensive effect in rats, less than 2% of the total injected dose is found in the brain, highlighting its high potency[8].

-

Tissue Accumulation: Peak tissue concentrations are observed shortly after intravenous administration, followed by a mono-exponential decline[8]. Notably, clonidine can accumulate in the stomach, likely due to pH partitioning of the weak base[9].

-

Protein Binding: Plasma protein binding is relatively low, ranging from 20% to 40%, primarily to albumin[6][7].

Metabolism and Excretion

The metabolic fate of clonidine varies significantly across species. The primary metabolic routes are hydroxylation of the phenyl ring and the splitting of the imidazolidine ring[10].

-

Species-Specific Metabolism: In humans, clonidine is primarily eliminated unchanged in the urine (40-60%)[7][10]. In contrast, dogs exhibit the most extensive metabolism among commonly studied species, while rats show an intermediate profile[10].

-

Renal Clearance: Renal clearance is a major elimination pathway. In rats, this clearance is nonlinear and decreases as the dose increases, contributing to the drug's dose-dependent pharmacokinetics[9]. The elimination half-life is approximately 5-7 hours but can be significantly longer in cases of renal impairment[6].

Summary of Pharmacokinetic Parameters

The pharmacokinetic behavior of clonidine can exhibit dose-dependency, particularly in rats, where increases in dose lead to decreased clearance and volume of distribution[5]. This nonlinearity is crucial to consider when designing dose-escalation studies.

| Parameter | Animal Model | Value / Observation | Source(s) |

| Model | Rat, Cat | Two-compartment open model | [5] |

| Distribution | Rat | Rapid; Brain levels ~1.7x blood levels | [5] |

| Volume of Distribution (Vd) | General | ~2.1 L/kg | [7] |

| Plasma Protein Binding | General | 20-40% | [7] |

| Elimination Half-Life | General | 5-23 hours (longer in renal impairment) | [6][7] |

| Metabolism | Dog | Most extensive metabolism | [10] |

| Metabolism | Rat | Intermediate metabolism | [10] |

| Excretion | General | 40-60% unchanged in urine | [7] |

| Kinetics | Rat | Dose-dependent; nonlinear renal clearance | [5][9] |

Pharmacodynamic Profile and Mechanism of Action

Clonidine's pharmacodynamics are primarily dictated by its interaction with α2-adrenergic receptors, though imidazoline receptors also play a role[3][6].

Core Mechanism: α2-Adrenergic Receptor Agonism

Clonidine is a partial agonist that binds to all three subtypes of α2-receptors (α2A, α2B, α2C)[1][6]. Its antihypertensive effect is mediated by stimulating postsynaptic α2A-receptors in the brainstem (specifically the nucleus tractus solitarii)[1][11]. This action inhibits the release of norepinephrine by mimicking the natural negative feedback loop, thereby reducing sympathetic outflow to the heart and peripheral vasculature[2][11].

Caption: Clonidine's mechanism of action at the presynaptic terminal.

Cardiovascular Effects

The primary pharmacodynamic endpoints measured in animal models are blood pressure (BP) and heart rate (HR).

-

Hypotension and Bradycardia: In both anesthetized and conscious animals, clonidine typically produces a dose-dependent decrease in BP and HR[12][13][14]. In dogs, it has been shown to decrease adrenal catecholamine secretion through a central mechanism, contributing to its antihypertensive effect[15].

-

The "Therapeutic Window" and Biphasic Response: The relationship between plasma concentration and hypotensive effect exists within a narrow range. At low concentrations (up to ~2.0 ng/mL), clonidine lowers blood pressure. However, at higher concentrations (>10 ng/mL), a paradoxical hypertensive effect can occur[16]. This is attributed to the stimulation of peripheral postsynaptic α-receptors on vascular smooth muscle, causing vasoconstriction, which counteracts the central hypotensive effect[13][16].

-

Influence of Anesthesia: The choice of anesthetic can dramatically alter the observed cardiovascular response. For instance, intracerebroventricular (i.c.v.) administration of clonidine causes hypotension in pentobarbital-anesthetized rats but a pressor response in conscious or ketamine/xylazine-anesthetized rats[17]. This underscores the importance of using conscious, freely moving animal models for PD studies to avoid confounding variables[18][19].

Central Nervous System Effects

Beyond its cardiovascular effects, clonidine's central actions result in sedation and analgesia[2]. These effects are primarily mediated via the α2A-adrenergic receptor[20]. The sedative properties must be accounted for in behavioral studies, as they can impact motor performance and other assessments.

Experimental Protocols for Preclinical Assessment

Rigorous and well-designed protocols are essential for generating reliable PK and PD data. The following sections outline standard, self-validating methodologies for studies in rats, a commonly used model.

Workflow for a Combined PK/PD Study

A comprehensive study often involves characterizing the pharmacokinetic profile and simultaneously measuring the pharmacodynamic response. This integrated approach allows for the direct correlation of drug exposure with its pharmacological effect.

Caption: Integrated workflow for a preclinical PK/PD study of clonidine.

Protocol: Pharmacokinetic Study in Conscious Rats

Objective: To determine the pharmacokinetic parameters of clonidine following intravenous (IV) and oral (PO) administration.

Model: Male Sprague-Dawley or Wistar rats (250-350g) with surgically implanted jugular (for dosing/sampling) and carotid (for sampling) catheters.

Methodology:

-

Animal Preparation: House animals individually and allow a 3-5 day recovery period after catheter implantation surgery to ensure physiological homeostasis[18][19].

-

Dosing:

-

IV Group (n=4-6): Administer clonidine (e.g., 100 µg/kg) as an IV bolus via the jugular vein catheter. The vehicle should be sterile saline.

-

PO Group (n=4-6): Administer clonidine (e.g., 300 µg/kg) via oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (~100-150 µL) into heparinized tubes at pre-dose (0) and at specified time points post-dose.

-

Suggested IV time points: 2, 5, 15, 30, 60, 120, 240, and 360 minutes[21].

-

Suggested PO time points: 15, 30, 60, 120, 240, 360, and 480 minutes[21].

-

Replace withdrawn blood volume with an equal volume of sterile saline to prevent hypovolemia[22].

-

-

Sample Processing:

-

Bioanalysis (LC-MS/MS):

-

Sample Preparation: Perform protein precipitation by adding a volume of cold methanol or acetonitrile (containing an internal standard, e.g., moxonidine) to the plasma sample[23][25]. Vortex and centrifuge to pellet the precipitated proteins.

-

Quantification: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method should be sensitive enough to detect low ng/mL concentrations[23][26].

-

-

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC, CL, Vd, T½) using non-compartmental analysis.

Protocol: Pharmacodynamic (Antihypertensive) Study in Conscious Rats

Objective: To evaluate the effect of clonidine on mean arterial pressure (MAP) and heart rate (HR).

Model: Spontaneously Hypertensive Rats (SHR) are an ideal choice for this type of study[18][27]. Animals should be instrumented with arterial catheters or telemetry transmitters for continuous BP monitoring.

Methodology:

-

Animal Preparation: As described in the PK protocol. Using conscious, freely moving rats is critical to avoid the confounding effects of anesthesia on cardiovascular parameters[18][19].

-

Baseline Recording: Allow the animal to acclimate to the testing environment. Record baseline MAP and HR for at least 30-60 minutes until a stable reading is achieved.

-

Dosing: Administer clonidine or vehicle via the desired route (e.g., subcutaneous, oral gavage, or IV). A typical antihypertensive dose in rats is in the range of 10-30 µg/kg[28][29].

-

Post-Dose Monitoring: Continuously record MAP and HR for several hours (e.g., 4-6 hours) post-administration.

-

Data Analysis:

-

Calculate the change in MAP (ΔMAP) and HR (ΔHR) from the pre-dose baseline at each time point.

-

Plot ΔMAP and ΔHR versus time to visualize the onset, magnitude, and duration of the pharmacological effect.

-

Determine key PD parameters such as the maximum effect (Emax) and the time to maximum effect.

-

Conclusion and Future Directions

This guide has synthesized the critical pharmacokinetic and pharmacodynamic characteristics of clonidine in preclinical animal models. The key takeaways for researchers are the importance of considering species-specific metabolism, the potential for dose-dependent and nonlinear kinetics, and the profound influence of experimental conditions—particularly the use of anesthesia—on pharmacodynamic outcomes. By employing the robust, validated protocols outlined herein, scientists can generate high-quality, interpretable data that accurately reflect the intrinsic properties of clonidine and other α2-adrenergic agonists. Future research should continue to explore the specific roles of α2-receptor subtypes and imidazoline receptors in mediating the diverse effects of clonidine, further refining our understanding of its complex pharmacology.

References

-

Reid, J. L., Barber, N. D., & Davies, D. S. (1980). The Clinical Pharmacology of Clonidine: Relationship Between Plasma Concentration and Pharmacological Effect in Animals and Man. Archives Internationales de Pharmacodynamie et de Thérapie. [Link]

-

Li, A. A., Bor-Shuen, T., Derrick, J. L., & Hodge, C. W. (2011). α2A-Adrenergic Receptor Signaling Underlies Synergistic Enhancement of Ethanol-Induced Behavioral Impairment by Clonidine. Neuropsychopharmacology. [Link]

-

Dr.Oracle. (2025). What is the mechanism of action of clonidine (alpha-2 adrenergic agonist)?. Dr.Oracle. [Link]

-

El-Gindy, A., El-Zeany, B., & Awad, T. (2013). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2014). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Scientia Pharmaceutica. [Link]

-

Al-Ghananeem, A. M., & Malkawi, A. H. (2014). LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers. Scientia Pharmaceutica. [Link]

-

Medeiros, P., da Silva, M. P., de Oliveira, J. C., de Castro, Í. M. M., da Silva, A. P. B., & da Silva, V. D. (2024). The Dual Cardiovascular Effect of Centrally Administered Clonidine: A Comparative Study between Pentobarbital- and Ketamine/Xylazine-Anesthetized Rats. Pharmaceuticals. [Link]

-

Su, D. F., Xu, L. P., Miao, C. Y., Xie, H. H., Shen, F. M., & Jiang, Y. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. [Link]

-

Paalzow, L. K., & Edlund, P. O. (1979). Pharmacokinetics of Clonidine in the Rat and Cat. Journal of Pharmacokinetics and Biopharmaceutics. [Link]

-

S.L.R. (2017). Evaluation of antihypertensive drugs. SlideShare. [Link]

-

Su, D. F., Xu, L. P., Miao, C. Y., Xie, H. H., Shen, F. M., & Jiang, Y. Y. (2004). Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats. Acta Pharmacologica Sinica. [Link]

-

Conway, E. L., & Jarrott, B. (1982). Tissue pharmacokinetics of clonidine in rats. Journal of Pharmacokinetics and Biopharmaceutics. [Link]

-

Grichois, M. L., Japundzic, N., Head, G. A., & Elghozi, J. L. (1990). Clonidine reduces blood pressure and heart rate oscillations in the conscious rat. Journal of Cardiovascular Pharmacology. [Link]

-

Edler, M., & Wikström, M. (2002). Determination and quantification of clonidine in human blood serum. Journal of Chromatography B. [Link]

-

Yilmaz-Dilsiz, O., Gurun, M. S., & Tamer, M. (1998). Cardiovascular effects of central administration of clonidine in conscious cats. European Journal of Pharmacology. [Link]

-

Darda, S. (1978). Metabolic Fate of Clonidine. (I): Absorption, Distribution and Excretion in Rats, Dogs and Monkeys After Subcutaneous Administration of Clonidine. ResearchGate. [Link]

-

Logvin, I. V., & Berdnikova, E. G. (2019). Identification and quantitative determination of clonidine by HPLC method. SciSpace. [Link]

-

Onodera, K., & Ogura, Y. (1975). Effect of clonidine on blood pressure, heart rate and body temperature in conscious rats. Japanese Journal of Pharmacology. [Link]

-

Baker, R. G., & Tadepalli, A. S. (1977). The effect of clonidine on venous haemodynamics in cats and dogs. British Journal of Pharmacology. [Link]

-

Lefèvre-Borg, F., Roach, A. G., & Cavero, I. (1987). A study of the action of clonidine on secretion from the adrenal medulla in dogs. British Journal of Pharmacology. [Link]

-

Yilmaz-Dilsiz, O., Gurun, M. S., & Tamer, M. (1998). Cardiovascular effects of intravenous administration of clonidine in conscious cats. European Journal of Pharmacology. [Link]

-

UNMC. Pharmacokinetics Protocol – Rodents. University of Nebraska Medical Center. [Link]

-

Patsnap. (2024). What are Alpha 2 adrenoceptor agonists and how do they work?. Patsnap Synapse. [Link]

-

Wikipedia. Alpha-2 adrenergic receptor. Wikipedia. [Link]

-

PsychoFarm. (2022). Alpha-2 Medications Clonidine and Guanfacine Mechanisms (Alpha-2 Agonists Mechanism of Action). YouTube. [Link]

-

Deranged Physiology. (2024). Clonidine. Deranged Physiology. [Link]

-

Cruz, J. S., DeRossi, R., & Medeiros, A. S. (2022). Autonomic and hemodynamic effects of pre-anesthetic use of clonidine in healthy dogs. Ciência Rural. [Link]

-

Kumar, A., Singh, P., & Singh, R. (2022). A Comprehensive Review on Animal Models for Screening of Antihypertensive Drugs. International Journal of Pharmaceutical Research and Applications. [Link]

-

Goyal, R. K., & Mehta, A. A. (2003). ANIMAL MODELS OF HYPERTENSION AND EFFECT OF DRUGS. ResearchGate. [Link]

-

Pawloski, C. M., & Fink, G. D. (1990). Clonidine reverses the slowly developing hypertension produced by low doses of angiotensin II. Hypertension. [Link]

-

Pawloski, C. M., & Fink, G. D. (1990). Clonidine reverses the slowly developing hypertension produced by low doses of angiotensin II. Hypertension. [Link]

-

Conway, E. L., & Jarrott, B. (1982). Tissue pharmacokinetics of clonidine in rats. Semantic Scholar. [Link]

-

Shaini, L., & Thangavel, M. (2025). Clonidine. StatPearls. [Link]

-

FDA. (2009). Clinical Pharmacology Biopharmaceutics Review(s). U.S. Food and Drug Administration. [Link]

-

Dirikolu, L., McFadden, E. T., Ely, K. J., ElkHoly, H., Lehner, A. F., & Thompson, K. (2009). Clonidine in Horses: Identification, Detection, and Clinical Pharmacology. Journal of Equine Veterinary Science. [Link]

-

Darda, S., Förster, H. J., & Stähle, H. (1978). [Metabolic degradation of clonidine (author's transl)]. Arzneimittel-Forschung. [Link]

-

Tóth, B., Borbás, E., Vargán, E., Jedlovszky-Hajdú, A., & Legarth, J. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics. [Link]

-

da Silva, P. B., de Oliveira, A. C., de Souza, J. M. L., & de Oliveira, R. B. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}. Molecules. [Link]

-

O'Donnell, J. P., & Finster, M. (1989). Clonidine effects on disposition of xenobiotics in rats: inhibited elimination of flow-limited but not extraction-limited agents. Xenobiotica. [Link]

-

Saavedra, A., Gascón, S., & Martín-Fontecha, M. (2008). Oral clonidine inhibits visceral pain-related viscerosomatic and cardiovascular responses to colorectal distension in rats. European Journal of Pain. [Link]

-

Tan, K. C., & Peh, K. K. (2013). Effect of Clonidine (an Antihypertensive Drug) Treatment on Oxidative Stress Markers in the Heart of Spontaneously Hypertensive Rats. Oxidative Medicine and Cellular Longevity. [Link]

-

Ramasamy, T. S., & Yasmeen, R. (2022). Maximum-Tolerated-Dose and Pharmacokinetics in rats. Journal of Experimental Pharmacology. [Link]

-

Conway, E. L., & Jarrott, B. (1980). Clonidine distribution in the rat: temporal relationship between tissue levels and blood pressure response. British Journal of Pharmacology. [Link]

-

S.C. V., & S.G. V. (2025). Implication of Enterohepatic Re-Circulation on Single Dose Bioequivalence Evaluation of Two Brands of Clonidine Hydrochloride Tablets in Healthy Human Volunteers. ResearchGate. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. What are Alpha 2 adrenoceptor agonists and how do they work? [synapse.patsnap.com]

- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 4. Autonomic and hemodynamic effects of pre-anesthetic use of clonidine in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of clonidine in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Clonidine distribution in the rat: temporal relationship between tissue levels and blood pressure response - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tissue pharmacokinetics of clonidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Metabolic degradation of clonidine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Cardiovascular effects of central administration of clonidine in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of clonidine on blood pressure, heart rate and body temperature in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cardiovascular effects of intravenous administration of clonidine in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A study of the action of clonidine on secretion from the adrenal medulla in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The clinical pharmacology of clonidine: relationship between plasma concentration and pharmacological effect in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Two useful methods for evaluating antihypertensive drugs in conscious freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.amegroups.cn [cdn.amegroups.cn]

- 20. α2A-Adrenergic Receptor Signaling Underlies Synergistic Enhancement of Ethanol-Induced Behavioral Impairment by Clonidine - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 22. mdpi.com [mdpi.com]

- 23. ajmb.org [ajmb.org]

- 24. unmc.edu [unmc.edu]

- 25. s3.amazonaws.com [s3.amazonaws.com]

- 26. LC-MS Method for Studying the Pharmacokinetics and Bioequivalence of Clonidine Hydrochloride in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Clonidine reduces blood pressure and heart rate oscillations in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. ahajournals.org [ahajournals.org]

The Serendipitous Journey of Clonidine: From Nasal Decongestant to Antihypertensive Trailblazer

An In-depth Technical Guide on the Historical Development of Clonidine as an Antihypertensive Agent

Abstract

Clonidine, a cornerstone in the pharmacological management of hypertension for decades, boasts a history as compelling as its mechanism of action. Initially synthesized in the early 1960s by Boehringer Ingelheim as a potential nasal decongestant, its profound systemic effects, notably hypotension and sedation, quickly rerouted its developmental trajectory.[1][2] This guide provides a comprehensive technical overview of the historical development of clonidine as an antihypertensive agent. It delves into its serendipitous discovery, the elucidation of its complex mechanism of action involving central α2-adrenergic and imidazoline receptors, its preclinical and clinical evaluation, and its evolving role in the therapeutic landscape. This document is intended for researchers, scientists, and drug development professionals, offering insights into the scientific and clinical journey of a molecule that significantly advanced our understanding of central blood pressure regulation.

A Fortuitous Discovery: The Unintended Antihypertensive

The story of clonidine begins not with a targeted search for a blood pressure-lowering drug, but with an endeavor to develop a new nasal decongestant.[1][2] Synthesized in 1961 as an imidazoline derivative, early preclinical and clinical investigations were aimed at evaluating its vasoconstrictive properties to alleviate nasal congestion.[1]